Cas no 2108567-79-7 (rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans)

rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans Chemical and Physical Properties
Names and Identifiers
-
- N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide
- rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide
- N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide
- rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans
- rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide
- F74435
- Z4493885373
- CHEMBL4851704
- AKOS026699895
- DA-48823
- F9994-0426
- (1R,2R)-ML-SI3
- EN300-26870129
- CS-0159228
- BDBM50569845
- (rel)-ML-SI3
- EX-A6408
- HY-134819A
- BS-47422
- 2108567-79-7
- 2418594-00-8
-
- MDL: MFCD32690912
- Inchi: 1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m1/s1
- InChI Key: OVTXOMMQHRIKGL-NHCUHLMSSA-N
- SMILES: S(C1C=CC=CC=1)(N[C@@H]1CCCC[C@H]1N1CCN(C2C=CC=CC=2OC)CC1)(=O)=O
Computed Properties
- Exact Mass: 429.20861303g/mol
- Monoisotopic Mass: 429.20861303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 624
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 70.3
rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26870129-0.1g |
rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide, trans |
2108567-79-7 | 95% | 0.1g |
$499.0 | 2023-11-13 | |
Enamine | EN300-26870129-1.0g |
rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide, trans |
2108567-79-7 | 95% | 1.0g |
$1437.0 | 2023-07-09 | |
1PlusChem | 1P01XC34-50mg |
rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide |
2108567-79-7 | 99% | 50mg |
$699.00 | 2023-12-19 | |
Aaron | AR01XCBG-250mg |
rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide |
2108567-79-7 | 97% | 250mg |
$448.00 | 2025-02-12 | |
Aaron | AR01XCBG-1g |
rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide |
2108567-79-7 | 97% | 1g |
$895.00 | 2025-02-12 | |
Aaron | AR01XCBG-50mg |
rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide |
2108567-79-7 | 97% | 50mg |
$176.00 | 2025-02-12 | |
MedChemExpress | HY-139426A-10mg |
(rel)-ML-SI3 |
2108567-79-7 | 99.81% | 10mg |
¥2800 | 2024-07-23 | |
MedChemExpress | HY-139426A-25mg |
(rel)-ML-SI3 |
2108567-79-7 | 99.81% | 25mg |
¥5200 | 2024-07-23 | |
eNovation Chemicals LLC | Y1215411-1g |
rel-N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide |
2108567-79-7 | 95% | 1g |
$900 | 2025-02-19 | |
Enamine | EN300-26870129-1g |
rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide, trans |
2108567-79-7 | 95% | 1g |
$1437.0 | 2023-11-13 |
rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans Related Literature
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans
Recent Advances in the Study of rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans (CAS: 2108567-79-7)
The compound rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans (CAS: 2108567-79-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the compound's unique structural features, which include a piperazine ring and a benzenesulfonamide moiety. These structural elements contribute to its high affinity for specific biological targets, particularly in the central nervous system. Researchers have employed advanced spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate the compound's three-dimensional structure and its interactions with target proteins.
In vitro and in vivo studies have demonstrated that rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans exhibits promising activity as a modulator of neurotransmitter receptors. Specifically, it has shown affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders. Recent preclinical trials have further supported these findings, with the compound demonstrating favorable pharmacokinetic properties and low toxicity profiles.
One of the key challenges in the development of this compound has been the optimization of its synthetic pathway. Recent advancements in organic synthesis have enabled more efficient and scalable production of rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans, with improved yields and purity. These improvements are critical for facilitating further pharmacological and clinical studies.
Looking ahead, researchers are exploring the potential of this compound in combination therapies and its use in targeted drug delivery systems. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the identification of novel derivatives with enhanced efficacy and reduced side effects. These efforts underscore the compound's potential as a cornerstone in the development of next-generation therapeutics for complex neurological conditions.
In conclusion, rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique pharmacological profile and recent advancements in synthesis and characterization highlight its potential to address unmet medical needs. Continued research and collaboration across disciplines will be essential to fully realize its therapeutic potential.
2108567-79-7 (rac-N-(1R,2R)-2-4-(2-methoxyphenyl)piperazin-1-ylcyclohexylbenzenesulfonamide, trans) Related Products
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 42464-96-0(NNMTi)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
